Diethylene glycol diacrylate

Catalog No.
S1892442
CAS No.
4074-88-8
M.F
C10H14O5
M. Wt
214.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylene glycol diacrylate

CAS Number

4074-88-8

Product Name

Diethylene glycol diacrylate

IUPAC Name

2-(2-prop-2-enoyloxyethoxy)ethyl prop-2-enoate

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

InChI

InChI=1S/C10H14O5/c1-3-9(11)14-7-5-13-6-8-15-10(12)4-2/h3-4H,1-2,5-8H2

InChI Key

LEJBBGNFPAFPKQ-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOCCOC(=O)C=C

Solubility

10 to 50 mg/mL at 64° F (NTP, 1992)

Canonical SMILES

C=CC(=O)OCCOCCOC(=O)C=C

Diethylene glycol diacrylate (DEGDA) is a versatile compound with a wide range of applications in scientific research due to its reactive nature. It possesses a glycol backbone with two acrylate groups, making it a valuable building block for various purposes []. Here's a breakdown of its key applications in scientific research:

Monomer for Polymer Synthesis

DEGDA serves as a crucial monomer in the synthesis of numerous polymers, particularly polyacrylates and polyurethanes []. These polymers find applications in various research fields, including material science, drug delivery, and coatings []. The acrylate groups readily participate in polymerization reactions, forming long chain structures with desired properties.

Cross-linking Agent for Hydrogels

Due to its ability to form covalent bonds with other molecules, DEGDA acts as an efficient cross-linking agent in the production of hydrogels and other polymers [, ]. Hydrogels are three-dimensional networks capable of absorbing large amounts of water. By incorporating DEGDA, researchers can control the cross-linking density of hydrogels, impacting their mechanical properties, swelling behavior, and drug release characteristics []. This plays a vital role in research areas like tissue engineering and drug delivery systems.

Diethylene glycol diacrylate is a chemical compound with the formula C10H14O5. It is classified as an acrylate monomer and is primarily used as a cross-linking agent in various applications, including coatings, adhesives, and printing plates. The compound is recognized for its ability to polymerize under UV, beta, and gamma radiation, making it valuable in the production of durable materials. Additionally, diethylene glycol diacrylate is known by several other names, including 2-Propenoic acid, oxydi-2,1-ethanediyl ester, and diethylene glycol acrylate .

DEGDA is a potential skin irritant and may cause eye damage []. It is also a suspected respiratory irritant [].

  • Acute Toxicity: DEGDA has moderate oral and dermal toxicity in rats [].
  • Flammability: DEGDA is a flammable liquid with a low flash point [].
  • Reactivity: DEGDA can react exothermically with strong oxidizing agents [].

Diethylene glycol diacrylate undergoes polymerization reactions typical of acrylates. When exposed to heat or ultraviolet light, it can react with itself or with other monomers to form cross-linked polymers. This reaction is crucial in applications where enhanced mechanical properties and chemical resistance are desired. The polymerization process can be initiated through free radicals generated by heat or light, leading to the formation of a three-dimensional network structure that enhances the material's strength and durability .

Exposure to diethylene glycol diacrylate can lead to various biological effects. It has been reported to cause skin irritation and sensitization upon contact, with symptoms including redness, blistering, and allergic reactions in sensitive individuals . The compound's potential toxicity necessitates careful handling and appropriate safety measures during its use in industrial applications.

Diethylene glycol diacrylate can be synthesized through the esterification of acrylic acid with diethylene glycol. This reaction typically requires the presence of a catalyst and is conducted under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:

Diethylene Glycol+Acrylic AcidCatalystDiethylene Glycol Diacrylate+Water\text{Diethylene Glycol}+\text{Acrylic Acid}\xrightarrow{\text{Catalyst}}\text{Diethylene Glycol Diacrylate}+\text{Water}

This method allows for the production of high-quality diethylene glycol diacrylate suitable for industrial applications .

Diethylene glycol diacrylate finds extensive use across various industries due to its unique properties:

  • Coatings: It serves as a cross-linking agent in protective coatings that require durability and resistance to chemicals.
  • Adhesives: The compound enhances the performance of adhesives by improving their mechanical strength and resistance to environmental factors.
  • Printing Plates: In the printing industry, it is utilized in the production of flexible printing plates that require rapid curing under UV light.
  • Biomedical

Studies on the interactions of diethylene glycol diacrylate with other compounds indicate its potential for forming copolymers with various acrylates and methacrylates. This property allows for the tailoring of material characteristics such as flexibility, hardness, and thermal stability. Additionally, interaction studies have highlighted the importance of understanding its sensitization potential when mixed with other chemicals, particularly in formulations intended for skin contact .

Several compounds share structural similarities with diethylene glycol diacrylate. Here are some notable examples:

Compound NameFormulaKey Characteristics
Triethylene Glycol DiacrylateC12H18O6Higher molecular weight; used in similar applications but offers different mechanical properties.
Ethylene Glycol DiacrylateC8H10O4Lower viscosity than diethylene glycol diacrylate; often used where lower reactivity is desired.
Butylene Glycol DiacrylateC12H18O4Provides enhanced flexibility compared to diethylene glycol diacrylate; useful in softer materials.

These compounds differ primarily in their molecular weight and functional group arrangements, which influence their reactivity and application suitability. Diethylene glycol diacrylate is unique due to its balance between reactivity and material properties, making it particularly favorable for applications requiring both strength and flexibility .

Physical Description

Diethylene glycol diacrylate is a clear colorless liquid with a mild musty odor. (NTP, 1992)

Color/Form

Clear, colorless liquid /acrylate esters/

XLogP3

1

Boiling Point

greater than 392 °F at 760 mm Hg (NTP, 1992)
94 °C at 0.225 mm Hg

Flash Point

172 °F (NTP, 1992)

Vapor Density

greater than 1 (NTP, 1992) (Relative to Air)

Density

1.11 (NTP, 1992)

UNII

JK01T392JU

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

1 mm Hg at 102 °F ; 5.5 mm Hg at 122° F; 26.5 mm Hg at 167° F (NTP, 1992)

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4074-88-8

Wikipedia

Diethylene glycol diacrylate

General Manufacturing Information

2-Propenoic acid, 1,1'-(oxydi-2,1-ethanediyl) ester: ACTIVE

Dates

Modify: 2023-08-16

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